molecular formula C9H13N3O B1652343 6-(Oxan-4-yl)pyridazin-3-amine CAS No. 1426921-57-4

6-(Oxan-4-yl)pyridazin-3-amine

Cat. No.: B1652343
CAS No.: 1426921-57-4
M. Wt: 179.22
InChI Key: DJPYUGXYKUNUMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxan-4-yl)pyridazin-3-amine typically involves the reaction of pyridazinamine derivatives with tetrahydro-2H-pyran-4-yl intermediates. One common method includes the use of LiAlH4 as a reducing agent in tetrahydrofuran (THF) under an inert atmosphere . The reaction is carried out at low temperatures, typically around 0°C, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Oxan-4-yl)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: LiAlH4 in THF at low temperatures.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce various amine-substituted products.

Scientific Research Applications

6-(Oxan-4-yl)pyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Oxan-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Oxan-4-yl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro-2H-pyran-4-yl group differentiates it from other pyridazinamine derivatives, potentially leading to unique interactions with molecular targets and novel applications in research and industry.

Properties

IUPAC Name

6-(oxan-4-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-9-2-1-8(11-12-9)7-3-5-13-6-4-7/h1-2,7H,3-6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPYUGXYKUNUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251725
Record name 6-(Tetrahydro-2H-pyran-4-yl)-3-pyridazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426921-57-4
Record name 6-(Tetrahydro-2H-pyran-4-yl)-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426921-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Tetrahydro-2H-pyran-4-yl)-3-pyridazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(oxan-4-yl)pyridazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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